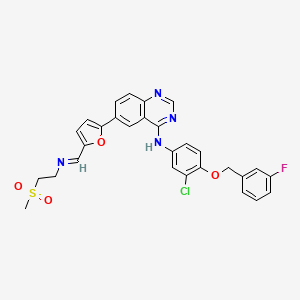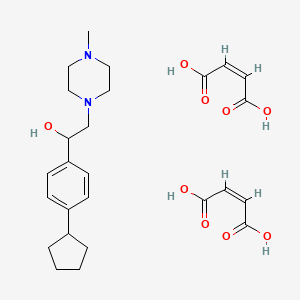
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. The starting materials might include (Z)-but-2-enedioic acid and 1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol, which are reacted under specific conditions to form the desired product. Common reaction conditions may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the (Z)-but-2-enedioic acid moiety can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield carboxylic acids, while reduction of the double bond may yield saturated acids.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(Z)-but-2-enedioic acid: A simple unsaturated dicarboxylic acid.
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol: A substituted ethanol with potential pharmacological activity.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components.
特性
CAS番号 |
85689-80-1 |
|---|---|
分子式 |
C26H36N2O9 |
分子量 |
520.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H28N2O.2C4H4O4/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15;2*5-3(6)1-2-4(7)8/h6-9,15,18,21H,2-5,10-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
KCZPOZVLAADZQC-SPIKMXEPSA-N |
異性体SMILES |
CN1CCN(CC1)CC(O)C2=CC=C(C=C2)C3CCCC3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


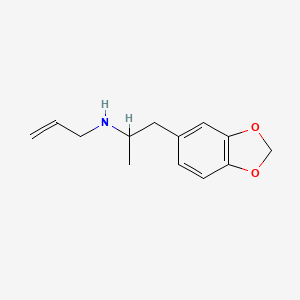

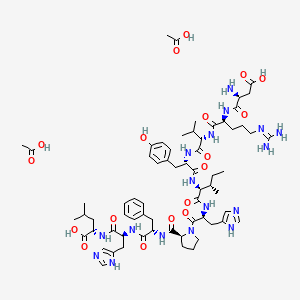
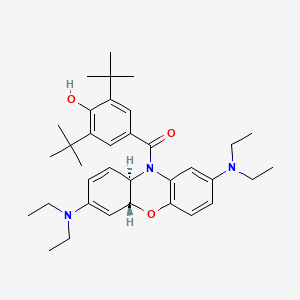

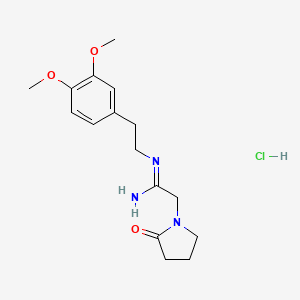
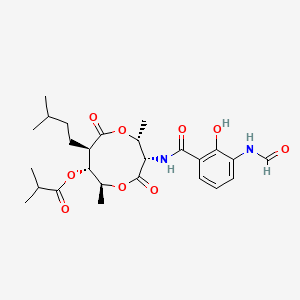
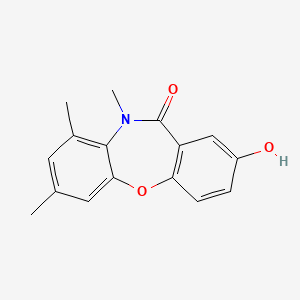
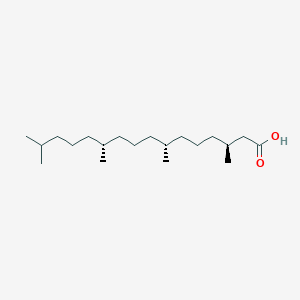
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
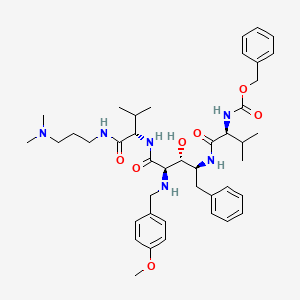
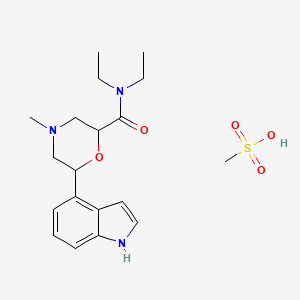
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
